Candesartan Ethyl Ester

Description

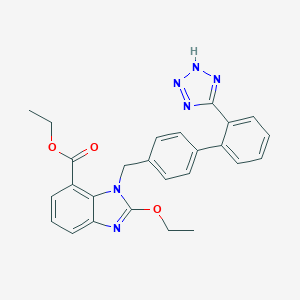

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-34-25(33)21-10-7-11-22-23(21)32(26(27-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-28-30-31-29-24/h5-15H,3-4,16H2,1-2H3,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWNYREAURMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161059 | |

| Record name | Ethyl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139481-58-6 | |

| Record name | Ethyl 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl candesartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CANDESARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT2Y1F36J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Candesartan Cilexetil

This guide provides an in-depth exploration of the synthetic pathways for Candesartan Cilexetil, a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] As a prodrug, Candesartan Cilexetil is rapidly hydrolyzed to its active form, candesartan, in the gastrointestinal tract.[2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the chemical strategies, key intermediates, and reaction mechanisms involved in its synthesis.

Retrosynthetic Analysis and Core Synthetic Strategies

The molecular architecture of Candesartan Cilexetil comprises a central benzimidazole core linked to a biphenyl-tetrazole moiety and a cilexetil ester group. The synthesis of this complex molecule can be approached through several strategic disconnections. The most common strategies are convergent, involving the separate synthesis of key intermediates followed by their coupling.

A typical retrosynthetic analysis breaks down Candesartan Cilexetil into three primary building blocks:

-

The Benzimidazole Core: Typically derived from a substituted anthranilate.

-

The Biphenyl-Tetrazole Moiety: Often prepared via a Suzuki coupling reaction.

-

The Cilexetil Group: Introduced in the final stages of the synthesis.

The following diagram illustrates a generalized retrosynthetic approach:

Caption: Retrosynthetic analysis of Candesartan Cilexetil.

Synthesis of Key Intermediates

The efficient synthesis of Candesartan Cilexetil hinges on the successful preparation of its key structural fragments. This section details the synthesis of the two primary intermediates.

Synthesis of the Biphenyl-Tetrazole Moiety

A crucial intermediate is 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. Its synthesis typically begins with a Suzuki coupling reaction between 4-methylphenylboronic acid and 2-bromobenzonitrile, followed by bromination of the methyl group.

Experimental Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile

| Step | Reagent/Solvent | Conditions | Yield (%) |

| 1 | 4-Methylphenylboronic acid, 2-Bromobenzonitrile, Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | Reflux, 8-12 h | 85-95 |

| 2 | N-Bromosuccinimide (NBS), AIBN, CCl₄ | Reflux, 4-6 h | 70-80 |

Step-by-step methodology:

-

To a solution of 4-methylphenylboronic acid and 2-bromobenzonitrile in a toluene/water mixture, add tetrakis(triphenylphosphine)palladium(0) and sodium carbonate.

-

Heat the mixture to reflux for 8-12 hours under an inert atmosphere.

-

After cooling, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which is then purified by column chromatography to yield 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

-

Dissolve the product from the previous step in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

The subsequent conversion of the nitrile to a tetrazole ring is a critical step, often accomplished using sodium azide with a catalyst.[3][4] To avoid the use of highly toxic organotin reagents like tributyltin azide, alternative methods using zinc chloride or other Lewis acids as catalysts have been developed.[5] The tetrazole nitrogen is often protected, for instance with a trityl group, to prevent side reactions in subsequent steps.[1]

Synthesis of the Benzimidazole Core

The benzimidazole core is typically synthesized from a substituted anthranilic acid derivative. A common starting material is 2-aminobenzoic acid, which undergoes a series of reactions including nitration, esterification, and cyclization.[6][7][8]

Experimental Protocol: Synthesis of Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

| Step | Starting Material | Reagent/Solvent | Conditions |

| 1 | 2-Nitrobenzoic acid | Ethanol, H₂SO₄ | Reflux |

| 2 | Ethyl 2-nitrobenzoate | Fe, NH₄Cl, Ethanol/Water | Reflux |

| 3 | Ethyl 2-aminobenzoate | Diethyl carbonate, NaOEt | Reflux |

Step-by-step methodology:

-

Esterification of 2-nitrobenzoic acid with ethanol in the presence of a catalytic amount of sulfuric acid under reflux yields ethyl 2-nitrobenzoate.[3]

-

Reduction of the nitro group is achieved using iron powder and ammonium chloride in an ethanol/water mixture to give ethyl 2-aminobenzoate.[3]

-

Cyclization with diethyl carbonate in the presence of sodium ethoxide affords the desired benzimidazole core, ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.

Assembly of the Candesartan Cilexetil Backbone

With the key intermediates in hand, the next phase involves their coupling to construct the main framework of the molecule.

N-Alkylation

The benzimidazole core is N-alkylated with the biphenyl-tetrazole moiety. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[9]

Caption: N-Alkylation of the benzimidazole core.

Tetrazole Formation and Deprotection

If the biphenyl moiety contains a cyano group, the tetrazole ring is formed at this stage using sodium azide.[4] As mentioned earlier, this step often requires a catalyst and the subsequent removal of a protecting group from the tetrazole ring. The trityl group, a common protecting group, can be removed under acidic conditions.[1] However, acidic conditions can sometimes lead to the formation of impurities.[9] Milder deprotection methods using Lewis acids or neutral conditions have also been reported.[1][5]

Esterification to Candesartan Cilexetil

The final step is the esterification of the carboxylic acid group of the candesartan intermediate with 1-chloroethyl cyclohexyl carbonate to introduce the cilexetil prodrug moiety.[9] This reaction is typically performed in the presence of a base like potassium carbonate in a suitable solvent.[9][10]

Experimental Protocol: Esterification of Candesartan

| Step | Reagent/Solvent | Conditions | Yield (%) |

| 1 | Candesartan, 1-Chloroethyl cyclohexyl carbonate, K₂CO₃, Acetonitrile | Reflux, 6 h | 80-90 |

Step-by-step methodology:

-

A mixture of candesartan, 1-chloroethyl cyclohexyl carbonate, and potassium carbonate in acetonitrile is heated to reflux for 6 hours.[9]

-

After cooling, the inorganic salts are filtered off, and the filtrate is concentrated.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed, dried, and concentrated to give the crude Candesartan Cilexetil, which is then purified by recrystallization.

Alternative and Greener Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly synthetic routes. One notable approach involves a ruthenium-catalyzed C-H arylation to form the biphenyl linkage, which can shorten the synthesis and reduce waste.[11][12] Another strategy focuses on a convergent synthesis where the benzimidazole ring is formed in the final step, which has been shown to produce high-purity Candesartan Cilexetil in good yield over fewer steps.[9] Some patented methods also aim to reduce the number of steps and avoid hazardous reagents like sodium azide.[3]

The following diagram illustrates a convergent synthesis pathway:

Caption: A convergent synthetic route to Candesartan Cilexetil.

Conclusion

The synthesis of Candesartan Cilexetil is a multi-step process that requires careful control of reaction conditions and purification procedures. While traditional linear and convergent strategies are well-established, ongoing research is paving the way for more efficient, scalable, and sustainable manufacturing processes. The choice of a particular synthetic route in an industrial setting will depend on factors such as cost of starting materials, overall yield, purity of the final product, and environmental impact.

References

- 1. US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 2. iajpr.com [iajpr.com]

- 3. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 4. CN103073537A - Synthesis process of candesartan cilexetil - Google Patents [patents.google.com]

- 5. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Collection - New Practical Synthesis of the Key Intermediate of Candesartan - Organic Process Research & Development - Figshare [acs.figshare.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Preparation of candesartan cilexetil - Patent US-7098342-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Formation, Analysis, and Control of Candesartan Ethyl Ester Impurity

Abstract

Candesartan cilexetil is a widely prescribed angiotensin II receptor antagonist, utilized as a prodrug to enhance bioavailability.[1] During its synthesis and storage, the formation of impurities is a critical concern for pharmaceutical quality and safety. This technical guide provides an in-depth examination of a key impurity, Candesartan Ethyl Ester (also known as Candesartan Cilexetil EP Impurity A). We will explore the primary chemical mechanisms responsible for its formation—namely, process-related direct esterification and degradation-driven transesterification. Furthermore, this guide details validated analytical methodologies for the detection and quantification of this impurity and outlines robust control strategies essential for drug development and manufacturing professionals.

Introduction to Candesartan and the Imperative of Impurity Profiling

The Therapeutic Role and Prodrug Strategy of Candesartan Cilexetil

Candesartan cilexetil is the prodrug form of the active therapeutic agent, Candesartan.[2] Candesartan itself is a potent and selective AT₁ subtype angiotensin II receptor antagonist.[3] By blocking the AT₁ receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. The cilexetil ester moiety is designed to increase the oral bioavailability of the parent drug.[1] Following oral administration, Candesartan cilexetil is rapidly and completely hydrolyzed to the active Candesartan during absorption from the gastrointestinal tract.[2][4]

Key Chemical Structures

Understanding the structures of the active drug, its prodrug, and the specific impurity is fundamental to comprehending the transformation mechanisms.

-

Candesartan: The active pharmaceutical ingredient (API), featuring a free carboxylic acid group on the benzimidazole ring.[5][6]

-

Candesartan Cilexetil: The marketed prodrug, where the carboxylic acid is esterified with a (cyclohexyloxy)carbonyloxy)ethyl group (the "cilexetil" group).[4]

-

This compound: The impurity of focus, where the same carboxylic acid is esterified with a simple ethyl group. It is recognized as a related compound by major pharmacopeias.[7]

The Regulatory Imperative for Impurity Control

The presence of impurities in a drug product can impact its efficacy and safety. Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities. Identifying, quantifying, and controlling impurities such as this compound is not merely a quality control exercise but a critical component of ensuring patient safety. This necessitates a thorough understanding of how such impurities are formed to develop effective control strategies.

Core Mechanisms of this compound Formation

The formation of this compound can be attributed to two principal chemical pathways. The prevalence of one mechanism over the other is highly dependent on the specific conditions present during chemical synthesis, purification, formulation, and storage.

Mechanism I: Process-Related Formation via Direct Esterification

This pathway involves the direct reaction between the active Candesartan acid and ethanol. This is a classic Fischer-Speier esterification reaction, which can occur if both components are present under favorable conditions, typically during the synthesis of the API.

Causality: If the hydrolysis of an intermediate ester to form the Candesartan carboxylic acid is incomplete, or if Candesartan acid is present in a subsequent step that uses ethanol as a solvent (e.g., for purification or crystallization), direct esterification can occur.[8][9] The reaction is significantly accelerated by the presence of an acid catalyst and elevated temperatures.

Caption: Direct esterification pathway for this compound formation.

Mechanism II: Degradation-Related Formation via Transesterification

Transesterification is a more probable degradation pathway, involving the substitution of the cilexetil group of the prodrug with an ethyl group from ethanol. The labile carbonate ester linkage in the cilexetil moiety makes Candesartan cilexetil susceptible to this reaction.

Causality: This reaction is particularly relevant during downstream processing, formulation, or storage if the drug substance or product comes into contact with ethanol. Studies have demonstrated that Candesartan cilexetil is prone to hydrolysis and transesterification, especially under basic conditions.[10][11] The presence of residual basic catalysts or alkaline excipients in a formulation can catalyze this reaction, even with trace amounts of ethanol.

Caption: Transesterification pathway for this compound formation.

Summary of Influencing Factors

The formation of this compound is not spontaneous; it is driven by specific chemical conditions. The control of these parameters is key to minimizing its presence.

| Factor | Impact on Formation Rate | Rationale |

| Ethanol Concentration | Direct Proportionality | Acts as a primary reactant in both esterification and transesterification pathways. |

| pH | Increased rate at both low (acidic) and high (basic) pH. | Acid catalyzes direct esterification. Base is a potent catalyst for transesterification.[10][11] The drug also undergoes significant degradation under acidic and basic hydrolysis.[12][13] |

| Temperature | Exponential Increase | Higher temperatures provide the necessary activation energy, accelerating reaction kinetics for both pathways.[1] |

| Reaction/Storage Time | Direct Proportionality | Longer exposure to adverse conditions (presence of ethanol, non-neutral pH, high temperature) increases the yield of the impurity. |

Analytical Methodologies for Detection and Quantification

To effectively control an impurity, one must be able to reliably detect and quantify it. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-pressure liquid chromatography (UPLC), are the definitive techniques for this purpose.

Justification of Technique: UPLC is preferred for impurity profiling due to its use of sub-2 µm particle columns, which provides significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.[4] This allows for the clear separation of the main API peak from closely eluting impurities like this compound.

Protocol: UPLC-UV Method for Quantification

This protocol is a self-validating system designed for the accurate quantification of this compound and other related substances in Candesartan cilexetil drug products. It is adapted from established and validated methods in the scientific literature.[4][14]

Step 1: Reagent and Sample Preparation

-

Mobile Phase A: Prepare a 0.01 M phosphate buffer. Adjust the pH to 3.0 using orthophosphoric acid.

-

Mobile Phase B: Use a mixture of 95% acetonitrile and 5% Milli-Q water.

-

Diluent: Prepare a suitable mixture, often acetonitrile and water.

-

Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 2.5 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the drug substance or powdered tablets in the diluent to achieve a target concentration of Candesartan cilexetil (e.g., 500 µg/mL).

Step 2: Chromatographic Conditions

| Parameter | Specification |

| Instrument | Waters Acquity UPLC System or equivalent |

| Column | ACQUITY UPLC BEH Shield RP18, 1.7 µm, or similar |

| Mobile Phase | Gradient elution with Mobile Phase A and B |

| Flow Rate | ~0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| UV Detection | 254 nm (for this compound) and 210 nm (for other potential impurities).[4][14] |

| Run Time | Approximately 20 minutes.[4] |

Step 3: Data Analysis

-

Inject the diluent (as a blank), the standard solution, and the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the impurity using the peak area response from the external standard calibration.

Protocol: LC-MS for Structural Confirmation

For definitive structural confirmation, especially during initial method development or investigation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Workflow:

-

Separation: Utilize an LC method similar to the UPLC-UV protocol to chromatographically separate the impurity from the API.

-

Ionization: Interface the LC eluent with a mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight of the impurity. The protonated molecule [M+H]⁺ for this compound (C₂₆H₂₄N₆O₃) should correspond to an m/z of approximately 469.5.

-

Fragmentation (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion. The resulting fragmentation pattern provides a structural fingerprint that can be compared with that of a reference standard or used for de novo structural elucidation, confirming the identity of the impurity.[12]

Control Strategies in Drug Development and Manufacturing

A comprehensive control strategy integrates process chemistry, analytical testing, and formulation science to minimize the impurity to acceptable levels.

Synthesis and Solvent Control

-

Avoid Ethanol in Final Steps: The most effective control is to avoid the use of ethanol as a solvent in the final steps of API synthesis and purification, particularly after the formation of the Candesartan carboxylic acid or when handling the final Candesartan cilexetil prodrug.

-

Specify Solvent Purity: If other alcohols (e.g., methanol) are used, they must be tested for ethanol content, and strict limits should be established to prevent accidental introduction.[8]

Formulation and Storage

-

pH Control: Formulate the final drug product at a pH that minimizes both acid- and base-catalyzed reactions. This typically involves buffering the formulation in a stable pH range (near neutral).

-

Excipient Compatibility: Conduct thorough excipient compatibility studies to ensure that no components within the formulation (e.g., alkaline fillers) can catalyze the transesterification of Candesartan cilexetil.

-

Storage Conditions: Store the drug substance and final product under controlled temperature and humidity conditions as determined by stability studies to minimize degradation over the product's shelf life.[1][13]

Integrated Control Workflow

Caption: Integrated workflow for the control of this compound impurity.

Conclusion

The formation of this compound is a well-understood phenomenon driven by fundamental chemical principles of esterification and transesterification. Its presence can be reliably monitored and quantified using modern chromatographic techniques like UPLC. For researchers and drug development professionals, controlling this impurity is not a matter of chance but a result of a deliberate and robust strategy. By carefully selecting solvents, controlling pH and temperature during manufacturing, and designing stable formulations, the level of this compound can be effectively managed, ensuring the final drug product meets the highest standards of quality, safety, and efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iajpr.com [iajpr.com]

- 4. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Candesartan | 139481-59-7 [chemicalbook.com]

- 7. Candesartan Cilexetil EP Impurity A | 139481-58-6 | SynZeal [synzeal.com]

- 8. WO2011080684A1 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 9. CN100344625C - Method for preparing candestartan - Google Patents [patents.google.com]

- 10. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]

- 14. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Transformation: A Technical Guide to the Role of Candesartan Ethyl Ester in the Degradation of Candesartan Cilexetil

Abstract

Candesartan cilexetil, a widely prescribed angiotensin II receptor blocker, is a prodrug that undergoes metabolic activation to its active form, candesartan. The chemical stability of candesartan cilexetil is a critical determinant of its therapeutic efficacy and safety. This in-depth technical guide elucidates the pivotal role of a specific, yet often overlooked, degradation product: Candesartan Ethyl Ester. We will explore the mechanistic pathways of its formation, primarily through transesterification, its classification as both a process-related impurity and a degradation product, and the critical analytical methodologies required for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the formulation, stability testing, and quality control of candesartan cilexetil-based pharmaceuticals.

Introduction: The Prodrug Moiety and the Imperative of Purity

Candesartan cilexetil is chemically designated as (±)-1-Hydroxyethyl 2-ethoxy-1-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-7-benzimidazolecarboxylate, cyclohexyl carbonate (ester).[1][2] Its conversion to the active candesartan is facilitated by esterases in the gastrointestinal tract.[1][3][4][5] The cilexetil group is crucial for enhancing the oral bioavailability of candesartan.[2] However, this ester linkage also represents a point of vulnerability, making the molecule susceptible to hydrolytic and other forms of degradation.

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a fundamental requirement of regulatory bodies worldwide. Impurities can arise from the synthesis process, degradation of the API, or interactions between the API and excipients. Understanding the degradation pathways of candesartan cilexetil is therefore paramount in developing stable formulations and ensuring patient safety. Among the various degradation products, this compound (CEE) presents a unique case, as it can be formed both during the manufacturing process and as a result of degradation in the final product.

This compound: A Dual-Identity Impurity

This compound, chemically known as Ethyl 2-ethoxy-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate, is recognized by major pharmacopoeias as a critical impurity of candesartan cilexetil.[6][7] It is listed as Candesartan Cilexetil EP Impurity A and Candesartan Cilexetil USP Related Compound A .[6][7] This official designation underscores the importance of monitoring and controlling its presence in both the API and the finished dosage forms.

The presence of CEE can be attributed to two primary sources:

-

Process-Related Impurity: During the synthesis of candesartan cilexetil, ethyl esters are often used as intermediates.[8] Incomplete hydrolysis or side reactions can lead to the carryover of CEE into the final API.[9]

-

Degradation Product: Candesartan cilexetil can undergo degradation to form CEE, particularly in the presence of ethanol. This can occur due to residual ethanol from the manufacturing process or from excipients used in the formulation.[10][11]

Chemical Structures

To fully appreciate the transformation, a clear understanding of the molecular structures is essential.

References

- 1. Candesartan - Wikipedia [en.wikipedia.org]

- 2. Portico [access.portico.org]

- 3. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 4. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Candesartan Cilexetil EP Impurity A | 139481-58-6 | SynZeal [synzeal.com]

- 7. veeprho.com [veeprho.com]

- 8. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]

- 9. US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 10. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 11. candesartan cilexetil tablets stability - Mendeley Data [data.mendeley.com]

The Solubility of Candesartan Esters in Organic Solvents: A Guide for Pharmaceutical Development

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of Candesartan esters, with a primary focus on Candesartan Cilexetil, the commercially significant prodrug, and the related Candesartan Ethyl Ester. Solubility in organic solvents is a critical parameter that dictates the efficiency of synthesis, purification, crystallization, and formulation processes in pharmaceutical development. This document synthesizes available experimental data, elucidates the underlying physicochemical principles governing solubility, and presents a detailed, field-proven protocol for its experimental determination. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize the manufacturing and formulation of Candesartan-based therapeutics.

Introduction: Candesartan and the Imperative of the Prodrug Strategy

Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension and heart failure.[1][2] The active pharmaceutical ingredient (API), Candesartan, is a carboxylic acid that exhibits poor oral bioavailability due to its low permeability and solubility at physiological pH. To overcome this limitation, the drug is administered as an ester prodrug, Candesartan Cilexetil.

The Prodrug: Candesartan Cilexetil

Candesartan Cilexetil is the 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester of Candesartan.[3][4] This modification renders the molecule more lipophilic, enhancing its absorption from the gastrointestinal tract. Following absorption, it is rapidly and completely hydrolyzed by esterases in the intestinal wall to release the active Candesartan moiety.[2][5][6] Because it is the marketed form of the drug, the solubility of Candesartan Cilexetil is of paramount importance for all stages of pharmaceutical processing.

Understanding "this compound"

The term "this compound" refers to a distinct, though structurally related, molecule. While Candesartan Cilexetil is a complex double ester, this compound is a simpler ethyl ester derivative. It serves as a valuable model compound for research and can be encountered as a process-related impurity.[7][8][9] Its solubility characteristics provide insight into the behavior of the broader class of Candesartan esters. A recent study specifically investigated the solubility of "ethyl candesartan" in a range of mono-solvents, providing the key data for this specific derivative.[10][11]

The Critical Role of Organic Solvent Solubility

The journey from a synthesized API to a finished drug product is governed by chemistry and engineering principles where solubility is a central variable.

-

Crystallization & Purification: The selection of an appropriate solvent or anti-solvent system is fundamental for achieving high purity and the desired polymorphic form of the API.[4] Solubility data at various temperatures are essential for designing and optimizing crystallization processes.

-

Formulation: Advanced formulation techniques, such as solvent evaporation for creating nanoparticles or solid dispersions to enhance bioavailability, rely on dissolving the drug in a suitable organic solvent.[12][13]

-

Analytical Method Development: Preparing stock solutions for analytical assays, such as High-Performance Liquid Chromatography (HPLC), requires knowledge of solvents that can readily dissolve the compound.[14]

Physicochemical Principles of Solubility

The solubility of a solute in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, framework.

-

Molecular Structure: Candesartan Cilexetil (MW: 610.67 g/mol ) is a large, complex molecule with multiple functional groups: a biphenyl core, a tetrazole ring, a benzimidazole system, an ether linkage, and two ester groups.[3][4] These groups contribute to a complex polarity profile, with both hydrophobic regions (biphenyl, cyclohexyl) and polar sites capable of hydrogen bonding (tetrazole N-H, ester carbonyls).

-

Solvent Properties:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can interact with the polar functional groups of the Candesartan esters. However, the large non-polar regions of the drug molecule can limit solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective hydrogen bond acceptors and possess high dipolarity. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are particularly effective at dissolving Candesartan esters due to their ability to disrupt the strong solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions.[5][10][11]

-

Non-Polar Solvents (e.g., Heptane): These solvents are unable to form strong interactions with the polar moieties of the drug, resulting in very poor solubility. The European Pharmacopoeia notes that Candesartan Cilexetil is practically insoluble in heptane.[15]

-

Quantitative Solubility Data for Candesartan Esters

The following tables summarize experimentally determined solubility data from peer-reviewed literature and technical datasheets. Data is presented to facilitate comparison and aid in solvent selection.

Solubility of this compound

The solubility of this compound was systematically studied across a range of temperatures. The data clearly shows that solubility increases with temperature in all tested solvents, an endothermic dissolution process.[10][11] DMF and cyclohexanone were found to be the most effective solvents.

| Solvent | Temperature (K) | Mole Fraction (x10²) |

| N,N-Dimethylformamide (DMF) | 278.15 | 4.31 |

| 318.15 | 7.91 | |

| Cyclohexanone | 278.15 | 1.45 |

| 318.15 | 2.81 | |

| 1,4-Dioxane | 278.15 | 1.39 |

| 318.15 | 2.69 | |

| Acetonitrile | 278.15 | 0.69 |

| 318.15 | 1.15 | |

| Acetone | 278.15 | 0.38 |

| 318.15 | 0.70 | |

| Ethyl Acetate | 278.15 | 0.22 |

| 318.15 | 0.42 | |

| Methanol | 278.15 | 0.17 |

| 318.15 | 0.32 | |

| Ethanol | 278.15 | 0.15 |

| 318.15 | 0.28 | |

| Isopropanol | 278.15 | 0.14 |

| 318.15 | 0.27 | |

| Data synthesized from Molecules 2022, 27(22), 8011.[10][11] |

Solubility of Candesartan Cilexetil

Data for the prodrug Candesartan Cilexetil is available from multiple sources. It is classified as practically insoluble in water but shows solubility in a range of organic solvents.[3][15] Ketones and polar aprotic solvents demonstrate the highest capacity for dissolution.

| Solvent | Solubility Description | Approximate Value (mg/mL) | Source |

| DMSO | Soluble | ~30 | Cayman Chemical[5] |

| DMF | Soluble | ~30 | Cayman Chemical[5] |

| 2-Butanone | Highest among tested alcohols/ketones | > Acetone | J. Chem. Eng. Data[4] |

| Acetone | More soluble than alcohols | > 1-Propanol | J. Chem. Eng. Data[4] |

| Methylene Chloride | Freely soluble | - | European Pharmacopoeia[15] |

| Methanol | Sparingly soluble | - | European Pharmacopoeia, Ph. Eur.[3][15] |

| Ethanol | Slightly soluble / Soluble | ~3 | European Pharmacopoeia / Cayman[5][15] |

| Acetonitrile | Least soluble among tested | < 2-Propanol | J. Chem. Eng. Data[4] |

| Water | Practically insoluble | <0.01 | Multiple Sources[3][15][16] |

The trend for Candesartan Cilexetil solubility at a given temperature is: 2-butanone > acetone > 1-propanol > ethanol > 2-propanol > acetonitrile .[4][17] This highlights the effectiveness of ketones, likely due to favorable interactions with the ester carbonyl groups in the drug molecule.[4]

Experimental Protocol: Equilibrium Solubility Determination

Determining the thermodynamic (equilibrium) solubility is a fundamental task. The shake-flask method is the gold-standard due to its reliability and direct measurement of a saturated system at equilibrium.[18]

Rationale for Method Selection

The goal is to measure the maximum concentration of the drug that can be dissolved in a solvent under stable conditions. This contrasts with kinetic solubility, which measures the point of precipitation from a stock solution and is often used for high-throughput screening.[18] For process development and thermodynamic understanding, the equilibrium method is authoritative. The use of HPLC for quantification is chosen for its high specificity, sensitivity, and precision, ensuring that only the parent compound is measured, separate from any potential degradants.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of Candesartan ester powder (e.g., 20-30 mg) into several screw-capped glass vials. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Record the exact mass of the powder.

-

-

Solvent Addition:

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined empirically by sampling at different time points (e.g., 12, 24, 48, 72 h) until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

Stop agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2-4 hours to allow undissolved solids to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible 0.22 or 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove all particulate matter.

-

Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the HPLC method. A precise dilution factor is essential for accurate back-calculation.

-

-

Quantification by HPLC:

-

Analyze the diluted sample using a validated, stability-indicating HPLC method with UV detection (e.g., at 254 nm).[4]

-

Prepare a calibration curve using certified reference standards of the Candesartan ester at known concentrations.

-

Determine the concentration of the diluted sample by interpolating its peak area against the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution using the formula:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

-

Workflow Visualization

The following diagram illustrates the key steps in the equilibrium shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion and Implications

The solubility of Candesartan esters in organic solvents is a complex function of their molecular structure and the properties of the solvent. Polar aprotic solvents like DMF and DMSO, along with ketones such as 2-butanone and acetone, are highly effective at dissolving both Candesartan Cilexetil and this compound. In contrast, alcohols exhibit moderate solvent power, while non-polar hydrocarbons are ineffective.

This guide provides drug development professionals with the foundational knowledge, quantitative data, and a robust experimental protocol necessary to make informed decisions. Proper solvent selection based on reliable solubility data is not merely a matter of convenience; it is a cornerstone of developing efficient, reproducible, and scalable manufacturing processes for producing high-quality Candesartan API and innovative drug products.

References

- 1. Candesartan | 139481-59-7 [chemicalbook.com]

- 2. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. This compound Desethyl N1-Cilexetil Analog : Venkatasai Life Sciences [venkatasailifesciences.com]

- 9. alentris.org [alentris.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. med.minia.edu.eg [med.minia.edu.eg]

- 13. Enhancement of solubility and permeability of Candesartan cilexetil by using different pharmaceutical interventions [pubmed.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. edqm.eu [edqm.eu]

- 16. pharmahealthsciences.net [pharmahealthsciences.net]

- 17. researchgate.net [researchgate.net]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Candesartan Ethyl Ester

Introduction

This compound (CEE) is a critical chemical entity within the synthesis pathway of Candesartan cilexetil, a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure.[1][2] Primarily recognized as a key intermediate, CEE's chemical structure closely resembles the active pharmaceutical ingredient (API), Candesartan. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, analytical characterization, and its pivotal role in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is chemically known as ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[3] Its structural features, including the benzimidazole core, biphenyl linkage, and tetrazole group, are instrumental in its function as a precursor to Candesartan.[4]

| Property | Value | Source(s) |

| CAS Number | 139481-58-6 | [3][5] |

| Molecular Formula | C₂₆H₂₄N₆O₃ | [4][5] |

| Molecular Weight | 468.51 g/mol | [4][5] |

| IUPAC Name | ethyl 2-ethoxy-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | [4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 157-159°C | [4] |

| Boiling Point | 709.6±70.0°C | [4] |

| LogP | 5.85 | [4] |

| Solubility | Sparingly soluble in methanol, practically insoluble in water. | [6][7] |

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Synthesis and Manufacturing

This compound is synthesized as an intermediate in the production of Candesartan cilexetil. A common synthetic route involves the reaction of 1-[(2'-cyano-1,1'-biphenyl-4-yl)methyl]-2-Ethoxy-7-benzimidazole carboxylic acid ethyl ester with an azide, such as sodium azide or tributyltin azide, in an organic solvent.[8][9] The reaction is typically carried out at elevated temperatures.[8]

The following diagram illustrates a generalized workflow for the synthesis of Candesartan, highlighting the position of this compound as a key intermediate.

Caption: Generalized Synthesis Workflow for Candesartan via this compound.

The choice of an azide source is critical; while sodium azide is a cost-effective option, organotin azides like tributyltin azide can offer advantages in certain reaction conditions, though they present environmental and toxicity concerns that must be managed.[8][9] The subsequent in-situ hydrolysis of the ethyl ester group of CEE is a crucial step to yield the carboxylic acid moiety of the active drug, Candesartan.[9]

Role in Candesartan Cilexetil Production

This compound is a direct precursor to Candesartan. Following its synthesis, the ethyl ester is hydrolyzed to form Candesartan, which is then esterified to produce the prodrug Candesartan cilexetil.[7] Candesartan cilexetil is designed to enhance the bioavailability of Candesartan, as it is rapidly and completely hydrolyzed to the active drug during absorption from the gastrointestinal tract.[1][7]

Due to its role as an intermediate, this compound is also considered a process-related impurity in the final Candesartan cilexetil drug product.[3] Regulatory guidelines necessitate the careful monitoring and control of such impurities to ensure the safety and efficacy of the final pharmaceutical product. Therefore, robust analytical methods are essential for its detection and quantification.

Analytical Characterization

The identification and quantification of this compound, particularly as an impurity in Candesartan cilexetil, are typically performed using modern chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is commonly employed for the analysis of Candesartan and its impurities.[6][10]

Typical Protocol:

-

Column: C18 column (e.g., 256 x 4.6 mm).[10]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.[6][10]

-

Flow Rate: Typically around 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength where both Candesartan cilexetil and this compound exhibit significant absorbance, often around 254 nm or 256 nm.[6][10]

-

Standard Preparation: A reference standard of this compound is used to prepare a stock solution of known concentration.

-

Sample Preparation: The drug substance or product is dissolved in a suitable diluent.

-

Analysis: The retention times of the peaks in the sample chromatogram are compared with that of the reference standard for identification. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification and structural confirmation, especially at low levels, LC-MS is the method of choice.[4] This technique couples the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, providing highly specific and sensitive detection.

Mechanism of Action and Biological Activity

As a close structural analog of Candesartan, this compound is classified as an angiotensin II receptor antagonist.[4][5] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[1] By selectively blocking the AT1 subtype of the angiotensin II receptor, Candesartan and its analogs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][11] While in-depth pharmacological studies on this compound itself are limited due to its primary role as an intermediate, its structural similarity to Candesartan strongly suggests it possesses similar biological activity.[4]

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry, serving as a pivotal intermediate in the synthesis of the antihypertensive drug Candesartan cilexetil. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for drug development professionals to ensure the quality, safety, and efficacy of the final medicinal product. The control of this compound as a process-related impurity is a critical aspect of good manufacturing practices for Candesartan cilexetil.

References

- 1. iajpr.com [iajpr.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Buy this compound | 139481-58-6 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. CN103073537A - Synthesis process of candesartan cilexetil - Google Patents [patents.google.com]

- 9. US8143435B2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Candesartan represents a significant milestone in the management of hypertension and heart failure. As a potent and selective Angiotensin II Receptor Blocker (ARB), its discovery was not a singular event but rather the culmination of decades of research into the intricate workings of the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive technical overview of the discovery and history of Candesartan and its related compounds, delving into the scientific rationale, key chemical innovations, and the evolution of this important therapeutic agent.

The Renin-Angiotensin-Aldosterone System: The Therapeutic Target

The journey to Candesartan begins with understanding its target: the renin-angiotensin-aldosterone system (RAAS). This hormonal cascade plays a critical role in regulating blood pressure and fluid balance.

The RAAS Pathway: A Cascade of Events

The RAAS is initiated by the release of renin from the kidneys in response to decreased renal blood flow or low sodium levels. Renin then cleaves angiotensinogen, a plasma protein, to form the inactive decapeptide Angiotensin I. Angiotensin-Converting Enzyme (ACE) subsequently converts Angiotensin I into the potent octapeptide Angiotensin II, the primary active component of the system.

Angiotensin II exerts its effects by binding to two main receptor subtypes: AT1 and AT2. The binding of Angiotensin II to the AT1 receptor is responsible for the majority of its known physiological effects, including:

-

Vasoconstriction: Constriction of blood vessels, leading to an increase in blood pressure.

-

Aldosterone Release: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release, further contributing to vasoconstriction and increased heart rate.

-

Cellular Growth and Proliferation: Promotion of hypertrophy and fibrosis in cardiac and vascular tissues.

The AT2 receptor, on the other hand, is thought to counterbalance the effects of the AT1 receptor, promoting vasodilation and having anti-proliferative effects.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) Cascade.

From ACE Inhibitors to Angiotensin II Receptor Blockers: A Shift in Strategy

The initial therapeutic approach to inhibiting the RAAS focused on preventing the formation of Angiotensin II. This led to the development of Angiotensin-Converting Enzyme (ACE) inhibitors in the late 1970s. While highly effective, ACE inhibitors have limitations. ACE is a relatively non-specific enzyme, and its inhibition can lead to the accumulation of other substances like bradykinin, which is responsible for the characteristic dry cough and, in rare cases, angioedema associated with this class of drugs. Furthermore, Angiotensin II can be produced via alternative, non-ACE pathways, which are not blocked by ACE inhibitors.

These limitations spurred the search for a more specific way to block the effects of Angiotensin II. The focus shifted from inhibiting its production to blocking its action at the receptor level. This led to the development of Angiotensin II Receptor Blockers (ARBs), also known as sartans. ARBs selectively block the AT1 receptor, thereby preventing the detrimental effects of Angiotensin II while leaving the potentially beneficial AT2 receptor signaling intact. This targeted approach offered the promise of similar or even greater efficacy than ACE inhibitors, with a more favorable side-effect profile.

The Dawn of the Sartans: The Discovery of Losartan

The journey to Candesartan is inextricably linked to the discovery of the first-in-class ARB, Losartan. In the early 1980s, researchers at Takeda discovered weak, non-peptide Angiotensin II antagonists, S-8307 and S-8308, derived from 1-benzylimidazole-5-acetic acid. While these compounds had moderate potency and poor oral bioavailability, they were selective for the AT1 receptor and served as crucial lead compounds.

Scientists at DuPont, building on this initial work, developed Losartan, an orally active, potent, and selective non-peptide AT1 receptor antagonist. Losartan's discovery was a breakthrough, validating the therapeutic potential of AT1 receptor blockade. It was approved for clinical use in the United States in 1995. A key feature of Losartan is its partial metabolism to a more potent 5-carboxylic acid metabolite, EXP3174, which became a model for the development of subsequent ARBs.

The Emergence of Candesartan: A Tale of Chemical Refinement

Following the success of Losartan, the race was on to develop second-generation ARBs with improved properties. Japanese scientists at Takeda, who had laid the initial groundwork for the sartans, were at the forefront of this effort. Their research led to the discovery of Candesartan (initially known as TCV-116).

From Lead Compound to a Potent Antagonist

The development of Candesartan involved a series of strategic chemical modifications to the core biphenyl-methyl-benzimidazole structure. The goal was to enhance potency, selectivity, and duration of action. Animal studies published in 1992-1993 demonstrated the effectiveness of TCV-116, and a pilot study in humans followed in 1993. Candesartan was patented in 1990 and received approval for medical use in 1997.

A key innovation in the development of Candesartan was the introduction of a carboxyl group on the benzimidazole ring, which plays a crucial role in its interaction with the AT1 receptor.

The Prodrug Strategy: Candesartan Cilexetil

To improve oral bioavailability, Candesartan is administered as a prodrug, Candesartan cilexetil. This ester carbonate prodrug is rapidly and completely hydrolyzed to the active Candesartan moiety by esterases in the intestinal wall during absorption. This "cascading prodrug" approach ensures efficient delivery of the active drug to its site of action.

The Synthesis of Candesartan Cilexetil: A Multi-step Process

The synthesis of Candesartan cilexetil is a complex multi-step process. Several synthetic routes have been developed, with a common strategy involving the construction of the key biphenyl tetrazole and benzimidazole moieties, followed by their coupling and subsequent esterification to form the cilexetil prodrug.

One described method involves a series of reactions including esterification, reduction, carbalkoxylation, nitration, N-alkylation, catalytic hydrogenation, cyclization, hydrolysis, condensation, and de-protection. A notable challenge in some synthetic routes is the final removal of a protecting group from the tetrazole unit.

A Novel and Convergent Synthetic Route

More recent developments have focused on creating more efficient and practical synthetic routes. One such novel and convergent route implements the simultaneous cleavage of two different protecting groups and conducts the formation of the benzimidazole ring as the final step. This approach has been shown to produce Candesartan cilexetil in a high yield of 55% over six steps with a purity of 99.1%.

The key steps in this improved synthesis are outlined below:

-

N-Alkylation: Coupling of a protected benzimidazole precursor with a biphenyl methyl bromide derivative.

-

Esterification: Introduction of the cilexetil moiety.

-

Reduction: Conversion of a nitro group to an amino group.

-

Cyclization: Formation of the benzimidazole ring.

-

Deprotection: Simultaneous removal of the protecting groups.

This streamlined process avoids some of the problematic steps of earlier synthetic methods, such as the use of unstable reagents and reactions that produce significant byproducts.

Caption: Generalized Synthetic Workflow for Candesartan Cilexetil.

Pharmacological Profile: A Potent and Long-Acting AT1 Receptor Blocker

Candesartan is a highly potent and selective AT1 receptor antagonist. In vitro studies have demonstrated that it acts as an insurmountable antagonist, meaning it binds tightly to the AT1 receptor and dissociates slowly. This strong and persistent binding is thought to contribute to its marked and long-lasting antihypertensive effects.

Pharmacokinetics and Metabolism

As a prodrug, Candesartan cilexetil is rapidly and completely converted to the active Candesartan during absorption from the gastrointestinal tract. The bioavailability of Candesartan is approximately 15%. It has a high plasma protein binding of over 99%.

The elimination half-life of Candesartan is approximately 9 hours. It is primarily excreted unchanged in the urine and feces (via bile). A minor portion undergoes hepatic metabolism via the cytochrome P450 enzyme CYP2C9 to an inactive metabolite.

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~15% |

| Peak Plasma Concentration (Tmax) | 3-4 hours |

| Plasma Protein Binding | >99% |

| Elimination Half-life | ~9 hours |

| Excretion | Urine (~33%) and Feces (~67%) |

Preclinical and Clinical Efficacy

Extensive preclinical studies in various animal models of hypertension demonstrated the potent antihypertensive effects of Candesartan cilexetil. In rodent models of renal hypertension, it showed efficacy equivalent to or greater than the ACE inhibitor enalapril. Furthermore, it was shown to reduce the incidence of stroke, and renal and cardiac damage in these models.

Numerous clinical trials have confirmed the efficacy and safety of Candesartan in the treatment of hypertension. It has been shown to be at least as effective, and in some cases more so, than other established antihypertensive agents. A key advantage of Candesartan, and ARBs in general, is its excellent tolerability, with a side-effect profile that is virtually indistinguishable from placebo.

Beyond hypertension, clinical trials have also established the efficacy of Candesartan in the treatment of heart failure. The Candesartan in Heart Failure: Assessment of Reduction in Mortality and Morbidity (CHARM) program demonstrated that Candesartan reduces cardiovascular death and hospitalizations for heart failure in patients with left ventricular systolic dysfunction.

The Evolution Continues: Combination Therapies and Future Directions

To achieve optimal blood pressure control, combination therapy is often necessary. Candesartan is available in fixed-dose combinations with the thiazide diuretic hydrochlorothiazide. This combination provides an additive antihypertensive effect.

The discovery and development of Candesartan and other ARBs have revolutionized the treatment of hypertension and heart failure. Ongoing research continues to explore the full therapeutic potential of this class of drugs, including their potential roles in diabetic nephropathy, post-myocardial infarction management, and even in conditions beyond the cardiovascular system. The story of Candesartan is a testament to the power of rational drug design and the continuous pursuit of improved therapeutic agents.

A Senior Application Scientist's Guide to the Theoretical Yield of Candesartan Ethyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Candesartan, a potent angiotensin II receptor antagonist, is a cornerstone in the management of hypertension and heart failure. Its synthesis, often proceeding through the prodrug candesartan cilexetil, involves several key intermediates. Among these, candesartan ethyl ester, or more formally Ethyl 1-[[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate, represents a critical juncture in many convergent synthetic strategies.[1][2] Understanding the stoichiometry and theoretical yield of the reaction forming this ester is paramount for process optimization, cost analysis, and scale-up operations. This guide provides an in-depth technical examination of the synthesis of this compound, focusing on the calculation of its theoretical yield. We will dissect the synthesis of the requisite precursors, detail the pivotal coupling reaction, and offer a rigorous, step-by-step methodology for calculating the maximum possible product yield, grounded in the principles of limiting reagent determination.

The Synthetic Landscape: Convergent Strategy to Candesartan

The industrial synthesis of candesartan typically employs a convergent approach, wherein two complex molecular fragments are prepared separately before being joined together in a key coupling step. This strategy enhances overall efficiency and simplifies purification challenges. The formation of this compound is the quintessential example of this coupling, uniting a benzimidazole moiety with a biphenyl fragment.[3]

The overall workflow can be visualized as follows:

Figure 1: Convergent synthesis workflow for this compound.

This guide will focus on the N-alkylation reaction that covalently links Intermediate A and Intermediate B.

Synthesis of Key Intermediates

A robust and high-yielding synthesis of the precursor fragments is crucial for the overall success of the candesartan production campaign.

Intermediate A: Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

This benzimidazole derivative is often synthesized from 3-nitrophthalic acid.[4] The process typically involves a series of reactions including esterification, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring system.[4][5] The ethoxy group at the 2-position is installed via reaction with a suitable reagent like tetraethyl orthocarbonate.[3]

Exemplary Protocol for Intermediate A Synthesis (Conceptual):

-

Esterification: 3-Nitrophthalic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to yield the corresponding diethyl ester.

-

Selective Reduction: The nitro group of the diethyl 3-nitrophthalate is selectively reduced to an amine, for instance, using a reducing agent like tin(II) chloride (SnCl₂) or through catalytic hydrogenation.[6] This forms diethyl 3-aminophthalate.

-

Cyclization: The resulting 3-amino diester is then cyclized. This can be achieved by reacting it with tetraethyl orthocarbonate in the presence of an acid catalyst, such as acetic acid, which forms the 2-ethoxy-benzimidazole ring.[3][6]

Intermediate B: 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

This biphenylmethyl bromide is a critical alkylating agent. Its synthesis starts from 4'-methyl-[1,1'-biphenyl]-2-carbonitrile. The key transformation is a radical bromination of the methyl group.

Exemplary Protocol for Intermediate B Synthesis:

-

Radical Bromination: 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile is dissolved in a suitable non-polar solvent, such as carbon tetrachloride or methylene chloride.[7][8]

-

A radical initiator, like 2,2'-azobisisobutyronitrile (AIBN), and a brominating agent, such as N-bromosuccinimide (NBS), are added.[8]

-

The reaction mixture is heated to reflux to initiate the radical chain reaction, leading to the selective bromination of the benzylic methyl group.[7][8]

-

Upon completion, the reaction is cooled, and the product is isolated, often through filtration to remove succinimide and subsequent crystallization.[8] Yields for this step are reported to be high, often in the range of 70-90%.[7][9][10]

The Coupling Reaction: Synthesis of this compound

The core of our analysis is the formation of this compound via the N-alkylation of the benzimidazole intermediate with the biphenylmethyl bromide.

Mechanistic Considerations

This reaction is a classic example of a nucleophilic substitution, specifically an SN2 reaction. The benzimidazole nitrogen atom acts as the nucleophile, attacking the electrophilic benzylic carbon of the biphenylmethyl bromide and displacing the bromide leaving group. An inorganic base is required to deprotonate the N-H of the benzimidazole ring, thereby increasing its nucleophilicity and driving the reaction to completion.

Detailed Experimental Protocol

-

Reagents:

-

Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (Intermediate A)

-

4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Intermediate B)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

-

Procedure:

-

To a stirred suspension of Intermediate A (1.0 eq) and anhydrous potassium carbonate (e.g., 2.0 eq) in anhydrous acetonitrile, add a solution of Intermediate B (1.0 eq) in acetonitrile.

-

Heat the reaction mixture to reflux (approximately 82°C) for a specified period, typically 4-6 hours.[3]

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material, typically by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol), to yield pure this compound as a white solid.[3]

-

Calculating the Theoretical Yield

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. This calculation is dictated by the limiting reactant.[11]

Step 1: Determine the Moles of Each Reactant

First, we must convert the mass of each reactant used in the experiment into moles using their respective molar masses.[12]

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Intermediate A | C₁₂H₁₄N₂O₃ | 234.25 |

| Intermediate B | C₁₄H₁₀BrN | 272.14 |

| This compound | C₂₆H₂₃N₃O₃ | 425.48[1] |

Let's assume an experimental setup with the following starting quantities:

-

Mass of Intermediate A = 10.0 g

-

Mass of Intermediate B = 12.0 g

Calculation of Moles:

-

Moles of Intermediate A = 10.0 g / 234.25 g/mol = 0.04269 moles

-

Moles of Intermediate B = 12.0 g / 272.14 g/mol = 0.04410 moles

Step 2: Identify the Limiting Reactant

The balanced chemical equation for the N-alkylation reaction is:

Intermediate A + Intermediate B → this compound

The stoichiometry is 1:1. This means that for every one mole of Intermediate A, one mole of Intermediate B is required.

To find the limiting reactant, we compare the molar quantities calculated in Step 1.

-

Moles of Intermediate A = 0.04269 mol

-

Moles of Intermediate B = 0.04410 mol

Since we have fewer moles of Intermediate A, it is the limiting reactant . The reaction will stop once all of Intermediate A has been consumed, and there will be an excess of Intermediate B remaining.

Step 3: Calculate the Theoretical Moles of Product

The amount of product formed is directly determined by the amount of the limiting reactant. Based on the 1:1 stoichiometry, the number of moles of this compound that can be theoretically produced is equal to the number of moles of the limiting reactant, Intermediate A.

-

Theoretical Moles of Product = 0.04269 moles

Step 4: Convert Moles of Product to Grams

Finally, we convert the theoretical moles of product into a mass (in grams) using the molar mass of this compound.[11]

-

Theoretical Yield (mass) = Moles of Product × Molar Mass of Product

-

Theoretical Yield (mass) = 0.04269 mol × 425.48 g/mol

-

Theoretical Yield (mass) = 18.16 g

Therefore, for this specific experiment, the maximum theoretical yield of this compound is 18.16 grams .

Factors Influencing Actual Yield

While the theoretical yield provides a crucial benchmark, the actual yield obtained in a laboratory or production setting is almost always lower. Researchers and process chemists must consider several factors that can impact reaction efficiency:

-

Purity of Reactants: Impurities in the starting materials can interfere with the reaction or introduce side products.

-

Side Reactions: Competing reaction pathways can consume reactants without forming the desired product. For instance, elimination reactions could be a minor competing pathway.

-

Reaction Equilibrium: If the reaction is reversible, it may not proceed to 100% completion.

-

Incomplete Reactions: Insufficient reaction time, temperature, or mixing can lead to unreacted starting materials.

-

Work-up and Purification Losses: Product is inevitably lost during transfers, filtration, extraction, and recrystallization steps.

The efficiency of a reaction is quantified by the percent yield , calculated as: Percent Yield = (Actual Yield / Theoretical Yield) × 100%

Conclusion

The synthesis of this compound via N-alkylation is a pivotal step in the production of the antihypertensive drug candesartan. A thorough understanding of stoichiometry is essential for accurately calculating the theoretical yield, which serves as the gold standard for evaluating reaction efficiency. By identifying the limiting reactant—in our example, Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate—we can precisely determine the maximum obtainable product mass. This foundational calculation is indispensable for process development, enabling chemists to optimize reaction conditions, troubleshoot inefficiencies, and ultimately design more economical and sustainable synthetic routes for this vital pharmaceutical agent.

References

- 1. Ethyl-2-Ethoxy-1-[[(2'-Cyanobiphenyl-4-yl) Methyl] Benzimidazole]-7-Carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Ethyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate | C26H23N3O3 | CID 15434963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 5. Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester (2015) | Lu Chengxian | 1 Citations [scispace.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. data.epo.org [data.epo.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile - Google Patents [patents.google.com]

- 10. EP2513046B1 - Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile - Google Patents [patents.google.com]

- 11. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]

- 12. reddit.com [reddit.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Candesartan Ethyl Ester

This technical guide provides an in-depth analysis of the spectroscopic data for Candesartan Ethyl Ester, a critical process-related impurity and potential synthetic intermediate of the angiotensin II receptor antagonist, Candesartan Cilexetil. Designed for researchers, analytical scientists, and professionals in drug development and quality control, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and methodologies.

Introduction and Molecular Context

Candesartan Cilexetil is a widely prescribed antihypertensive prodrug that is rapidly hydrolyzed in vivo to its active form, candesartan.[1] During the complex synthesis of this vital pharmaceutical agent, various related substances can be generated. One of the most significant is this compound (IUPAC Name: ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate), designated as Impurity A in pharmacopeial monographs.[2]

The accurate identification and characterization of such impurities are paramount to ensuring the safety, efficacy, and quality of the final drug product.[3] This guide serves as a definitive reference for the structural confirmation of this compound using a multi-technique spectroscopic approach.

Molecular Structure:

Figure 1: Chemical Structure of this compound.

Based on its structure, we can anticipate key spectroscopic signatures: the ethyl ester and ethoxy groups will produce characteristic signals in NMR; the carbonyl (C=O) and ether (C-O) functionalities will show distinct IR absorptions; and the overall molecular weight will be confirmed by mass spectrometry.